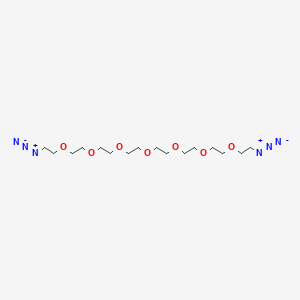![molecular formula C8H8ClNO B1429470 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride CAS No. 1220039-95-1](/img/structure/B1429470.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . The process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . This method has been reported to yield high results and excellent chemoselectivity .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn(OTf)2 and uses t-BuOOH (65% in H2O) as an oxidant .Physical And Chemical Properties Analysis
The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is an off-white solid with a melting point of 62-63°C . The 1H NMR (400 MHz, CDCl3) δ ppm is: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) . The 13C NMR (101 MHz, CDCl3) δ ppm is: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47,35.78, 28.73 .Scientific Research Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, is significant for the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research highlights the application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts facilitate one-pot multicomponent reactions, showcasing the compound's relevance in developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, closely related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, exhibit fascinating variability in chemistry and properties, which are essential in anticorrosive materials, chemosensors, and pharmaceuticals. These derivatives form stable complexes with metal ions, enhancing their solubility and bioavailability, crucial for pharmaceutical applications. Such compounds are vital in designing biological active compounds and chemosensors for various applications (Boča, Jameson, & Linert, 2011).
Antiviral and Anticancer Applications
Pyridine-based compounds, including those structurally related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, have shown promising antiviral and anticancer activities. These compounds display broad biological activities, including antimicrobial, anti-viral, and anticancer effects. The diversity of pyridine derivatives in structure allows for the design of compounds with specific biological profiles, making them valuable in the development of novel antiviral and anticancer agents (Alizadeh & Ebrahimzadeh, 2021).
Role in Agrochemicals
Pyridine-based agrochemicals, derived from or related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, play a critical role in agriculture as fungicides, insecticides, and herbicides. These compounds are discovered through trial-and-error testing, highlighting the need for new methods to enhance the efficiency of discovering novel lead compounds in the agrochemical field. The intermediate derivatization methods used in their discovery could provide a new approach for researchers engaged in agrochemicals and pharmaceuticals discovery (Guan et al., 2016).
properties
IUPAC Name |
6,7-dihydrocyclopenta[b]pyridin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-4-3-7-6(8)2-1-5-9-7;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSYLDISLPAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856417 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride | |
CAS RN |
1220039-95-1 | |
| Record name | 5H-Cyclopenta[b]pyridin-5-one, 6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)




![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)

![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)




